molecular formula C20H28O6 B566321 Argophyllin C CAS No. 101527-88-2

Argophyllin C

Cat. No. B566321
CAS RN: 101527-88-2
M. Wt: 364.438
InChI Key: BHVWUHGFYATMKC-XVRHJWSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argophyllin C is a natural product found in Helianthus argophyllus with data available.

Scientific Research Applications

  • Alzheimer's Disease Research

    A phase II trial studied tideglusib, an inhibitor of glycogen synthase kinase-3, in Alzheimer's disease patients. This research is relevant for understanding the applications of certain compounds in neurodegenerative diseases (Lovestone et al., 2015).

  • Eco-Friendly Synthesis for Environmental Protection

    A study explored the eco-friendly synthesis of PtAu nanospheres/reduced graphene oxide for catalytic reduction of highly toxic chromium (VI), demonstrating potential applications in wastewater treatment (Hu et al., 2017).

  • Oceanographic Research

    The Argo Program, involving a global array of profiling floats, provides continuous observations of ocean temperature and salinity, contributing significantly to oceanographic research (Roemmich et al., 2019).

  • Tuberculosis Treatment

    A clinical and bacteriological study evaluated the effectiveness of nano-scale silver preparations, Argovit-C, for the treatment of tuberculosis, highlighting applications in infectious disease treatment (Uraskulova & Gyusan, 2017).

  • Antibiotic Resistance Database

    ARGO, a database containing gene sequences conferring resistance to vancomycin and β-lactams, serves as a resource for research on antibiotic resistance (Scaria et al., 2005).

  • Exercise Metabolism and Endurance

    A study comparing caffeine and theophylline ingestion demonstrated the ergogenic and metabolic effects of these compounds, relevant for sports and exercise science (Greer et al., 2000).

properties

CAS RN

101527-88-2

Molecular Formula

C20H28O6

Molecular Weight

364.438

IUPAC Name

[(1S,2R,4R,6R,8S,9R,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H28O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6,11,13-17,21H,4,7-9H2,1-3,5H3/b10-6-/t11-,13+,14-,15-,16-,17+,20-/m1/s1

InChI Key

BHVWUHGFYATMKC-XVRHJWSXSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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